O-Phosphorylethanolamine

Descripción general

Descripción

Métodos De Preparación

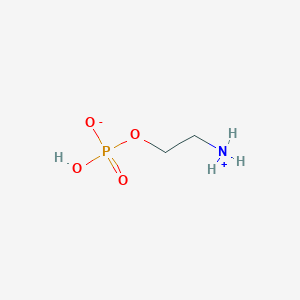

Rutas sintéticas y condiciones de reacción: La fosfoetanolamina se puede sintetizar mediante la reacción de etanolamina con ácido fosfórico. La reacción típicamente implica calentar etanolamina con ácido fosfórico en condiciones controladas para producir fosfoetanolamina . La reacción se puede representar de la siguiente manera:

C2H7NO+H3PO4→C2H8NO4P

Métodos de producción industrial: En entornos industriales, la fosfoetanolamina se produce a través de un proceso similar, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso involucra el uso de reactivos de alta pureza y condiciones controladas de temperatura y presión para lograr una síntesis eficiente {_svg_4}.

Análisis De Reacciones Químicas

Tipos de reacciones: La fosfoetanolamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La fosfoetanolamina se puede oxidar para formar fosfoacetaldehído.

Reducción: Se puede reducir para formar etanolamina.

Sustitución: La fosfoetanolamina puede sufrir reacciones de sustitución donde el grupo amino es reemplazado por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se utilizan varios reactivos, incluidos los agentes halogenantes y los nucleófilos, para las reacciones de sustitución.

Productos principales:

Oxidación: Fosfoacetaldehído.

Reducción: Etanolamina.

Sustitución: Diversos derivados de fosfoetanolamina sustituidos.

Aplicaciones Científicas De Investigación

Biochemical Research Applications

O-Phosphorylethanolamine serves as a precursor in the biosynthesis of phosphatidylethanolamine (PE), which is crucial for constructing cellular membranes. Its applications in biochemical research include:

- Cell Culture Supplementation : O-PEA is used in LHC-8 medium to culture transformed human liver epithelial cells (THLE-2 and THLE-3). This application supports studies on liver cell functions and diseases .

- Phosphatase Activity Detection : It plays a role in incubating phosphomonoesters with anion-exchange chromatography (AEC) fractions, facilitating the detection of phosphatase activity, which is essential for understanding various metabolic pathways .

- Chromatographic Purification : O-PEA is utilized to prepare phosphorylethanolamine-conjugated Sepharose columns for the chromatographic purification of mutant C-reactive protein (CRP). This application aids in studying protein interactions and functions .

Physiological Implications

This compound is involved in several physiological processes:

- Membrane Dynamics : It is integral to membrane fusion, cell cycle regulation, autophagy, and apoptosis. The presence of O-PEA has been linked to neuronal health, with reduced levels observed in postmortem brain samples from patients with Alzheimer's and Huntington's diseases .

- Neurodegenerative Disease Research : Studies indicate that lower concentrations of O-PEA correlate with increased neuronal death in neurodegenerative conditions, suggesting its potential role as a biomarker for disease progression .

Complexation Studies

Recent research has focused on the acid-base behavior and complexation properties of O-PEA with metal ions such as Mg²⁺. Potentiometric titrations have demonstrated the formation of multiple species under varying conditions, which is crucial for understanding its interactions within biological systems .

Table 1: Complexation Species of this compound

| Species | Description | Formation Conditions |

|---|---|---|

| MLH₂ | Protonated form | Low pH conditions |

| MLH | Neutral complex | Moderate pH |

| ML | Deprotonated form | High pH |

Potential Therapeutic Applications

While this compound has been investigated for its potential as a cancer treatment, clinical trials have shown no significant benefits, leading to controversy regarding its efficacy. Despite this, ongoing research aims to explore its safety and efficacy further .

Case Study 1: Neurodegenerative Disease

In a study examining postmortem brain samples from Alzheimer's patients, researchers found significantly reduced levels of O-PEA compared to healthy controls. This reduction was associated with increased markers of neuronal death, suggesting a potential role for O-PEA in neuroprotection and as a therapeutic target for neurodegenerative diseases .

Case Study 2: Protein Interaction Studies

In experiments involving mutant CRP purification using O-PEA-conjugated columns, researchers successfully isolated proteins that interacted specifically with CRP. This study highlights the utility of O-PEA in understanding protein dynamics and interactions within cellular processes .

Mecanismo De Acción

La fosfoetanolamina ejerce sus efectos a través de su participación en la síntesis de fosfolípidos. Actúa como precursor para la formación de glicerofosfolípidos y esfingofosfolípidos, que son esenciales para mantener la integridad y fluidez de la membrana celular . El compuesto interactúa con varias enzimas y vías involucradas en el metabolismo lipídico, influyendo en procesos celulares como la fusión de membranas, la señalización y el transporte .

Comparación Con Compuestos Similares

La fosfoetanolamina es similar a otros precursores de fosfolípidos, como:

Fosfocolina: Involucrada en la síntesis de fosfatidilcolina, otro fosfolípido importante en las membranas celulares.

Fosfoserina: Involucrada en la síntesis de fosfatidilserina, que desempeña un papel en la señalización celular y la apoptosis.

Unicidad: La fosfoetanolamina es única en su capacidad para formar tanto glicerofosfolípidos como esfingofosfolípidos, lo que la convierte en un precursor versátil en el metabolismo lipídico .

Lista de compuestos similares:

- Fosfocolina

- Fosfoserina

- Etanolamina

- Glicerofosfoetanolamina

Actividad Biológica

O-Phosphorylethanolamine (PEA) is an ethanolamine derivative that plays a crucial role in the formation of various phospholipids, which are essential components of biological membranes. This article explores the biological activity of PEA, focusing on its chemical properties, interaction with metal ions, potential therapeutic applications, and relevant case studies.

This compound is characterized as a polyprotic acid with two pKa values at 5.61 and 10.39, indicating its ability to donate protons under physiological conditions. The speciation studies conducted on PEA revealed the formation of three distinct species in solution: MLH₂, MLH, and ML, depending on the pH and ionic strength of the environment . These species interact with divalent metal ions such as Mg²⁺, which are critical for various biological functions. The complexation properties were examined through potentiometric titrations in NaCl solutions at varying temperatures (15°C to 37°C) and ionic strengths (0.15 mol L⁻¹ to 1 mol L⁻¹) .

Biological Functions

Membrane Composition : PEA is integral to the structure of phospholipids found in cellular membranes. It is a precursor for both glycerophospholipids and sphingomyelin, contributing to the functional diversity of lipid bilayers . The presence of PEA enhances membrane fluidity and stability, which is vital for cellular processes such as signaling and transport.

Antimicrobial Activity : Recent studies have highlighted the role of PEA in enhancing the antibacterial properties of certain lipopolysaccharides (LPS) by modifying lipid A structures in Gram-negative bacteria. This modification increases the susceptibility of bacteria to host immune responses . For instance, the removal of PEA groups from lipid A significantly reduced bacterial adhesion to epithelial cells, indicating its potential as a target for antimicrobial therapies .

Therapeutic Applications

PEA has been investigated for its potential therapeutic effects, particularly in cancer treatment. However, clinical trials have yielded inconclusive results regarding its efficacy. Research indicated that while PEA was promoted as a cancer treatment in Brazil, it lacked substantial evidence supporting its benefits . Despite this, ongoing studies aim to explore its mechanisms further and evaluate its safety profile.

Case Studies and Research Findings

- Kinetic Characterization : A study characterized the human O-phosphoethanolamine phospho-lyase enzyme, revealing unique kinetic properties that may influence metabolic pathways involving PEA . This enzyme's activity suggests that PEA could play a role in amino acid metabolism and neurotransmitter synthesis.

- Clinical Trials : Clinical trials investigating phosphorylethanolamine as a cancer treatment were halted due to insufficient evidence of benefit. However, legal controversies surrounding its use continue in Brazil, where it was administered without regulatory approval .

- Interaction with Metal Ions : The interaction between PEA and metal ions like Mg²⁺ was studied extensively. These interactions are crucial for maintaining cellular functions and could influence drug delivery systems targeting specific tissues .

Summary Table

| Aspect | Details |

|---|---|

| Chemical Nature | Polyprotic acid; pKa values: 5.61 and 10.39 |

| Biological Role | Precursor for phospholipids; enhances membrane stability |

| Antimicrobial Function | Modifies lipid A in Gram-negative bacteria; increases susceptibility |

| Therapeutic Use | Investigated for cancer treatment; inconclusive clinical trial results |

| Metal Ion Interaction | Forms complexes with Mg²⁺; important for biological functions |

Propiedades

IUPAC Name |

2-aminoethyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHOOTKUPISOBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061453 | |

| Record name | 2-Aminoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

72 mg/mL | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1071-23-4 | |

| Record name | Phosphoethanolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1071-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorylethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorylcolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Phosphoethanolamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanol, 2-amino-, 1-(dihydrogen phosphate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminoethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoethyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORYLCOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78A2BX7AEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

241-243 °C, 241 - 243 °C | |

| Record name | Phosphorylcolamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01738 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | O-Phosphoethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.